Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,8,10-tetramethyl- Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,8,10-tetramethyl-
Brand Name: Vulcanchem
CAS No.: 18636-32-3
VCID: VC0097561
InChI: InChI=1S/C14H14N4O2/c1-7-5-9-10(6-8(7)2)17(3)12-11(15-9)13(19)18(4)14(20)16-12/h5-6H,1-4H3
SMILES: CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol

Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,8,10-tetramethyl-

CAS No.: 18636-32-3

Main Products

VCID: VC0097561

Molecular Formula: C14H14N4O2

Molecular Weight: 270.29 g/mol

Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,8,10-tetramethyl- - 18636-32-3

CAS No. 18636-32-3
Product Name Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,8,10-tetramethyl-
Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
IUPAC Name 3,7,8,10-tetramethylbenzo[g]pteridine-2,4-dione
Standard InChI InChI=1S/C14H14N4O2/c1-7-5-9-10(6-8(7)2)17(3)12-11(15-9)13(19)18(4)14(20)16-12/h5-6H,1-4H3
Standard InChIKey DSUJCACXEBHAAS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C
Canonical SMILES CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C
Synonyms 3-methyllumiflavin
PubChem Compound 87733
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator